![molecular formula C12H18N2O5S B7578460 N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide](/img/structure/B7578460.png)
N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound, also known as ESI-09, has been studied for its ability to inhibit the activity of RAC1, a protein that plays a role in cell migration and invasion.
Applications De Recherche Scientifique
N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide has been studied for its potential applications in cancer research, as RAC1 is known to play a role in cancer cell invasion and metastasis. In addition, N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide has been studied for its potential applications in neurological research, as RAC1 is involved in the regulation of neuronal growth and development.
Mécanisme D'action
N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide works by inhibiting the activity of RAC1, a protein that plays a role in cell migration and invasion. RAC1 is involved in the regulation of the actin cytoskeleton, which is important for cell movement. By inhibiting RAC1, N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide prevents the formation of actin filaments and inhibits cell migration and invasion.
Biochemical and Physiological Effects:
N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide inhibits the migration and invasion of cancer cells, as well as the growth and development of neurons. In addition, N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide has been shown to inhibit the activation of the NF-κB pathway, which is involved in inflammation and immune response.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide has several advantages for lab experiments, including its specificity for RAC1 and its ability to inhibit cell migration and invasion. However, N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide also has limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Orientations Futures
There are several future directions for research on N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide. One area of research is the development of new compounds that are more effective and less toxic than N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide. In addition, further studies are needed to determine the optimal dosage and administration of N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide, as well as its potential applications in other areas of research, such as inflammation and immune response. Finally, studies are needed to determine the potential side effects of N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide and its long-term effects on cells and tissues.
In conclusion, N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide is a chemical compound that has potential applications in cancer and neurological research due to its ability to inhibit the activity of RAC1. While N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide has several advantages for lab experiments, further studies are needed to determine its optimal dosage and administration, as well as its potential side effects and long-term effects on cells and tissues.
Méthodes De Synthèse
N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis begins with the reaction of 4-nitrobenzoyl chloride with 2-(2-methoxyethoxy)ethylamine, followed by reduction of the nitro group to an amino group. The resulting compound is then reacted with sulfamic acid to form N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide.
Propriétés
IUPAC Name |
N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O5S/c1-18-8-9-19-7-6-14-12(15)10-2-4-11(5-3-10)20(13,16)17/h2-5H,6-9H2,1H3,(H,14,15)(H2,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RABOVEUBYWRWOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCNC(=O)C1=CC=C(C=C1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(5-Cyano-2-methylphenyl)sulfonyl-ethylamino]butanoic acid](/img/structure/B7578379.png)
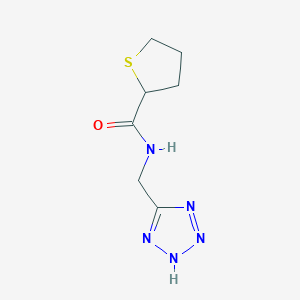
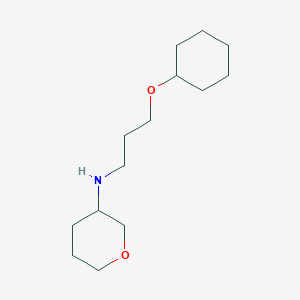

![N-[(1-hydroxycyclopentyl)methyl]-2-methylsulfonylacetamide](/img/structure/B7578412.png)


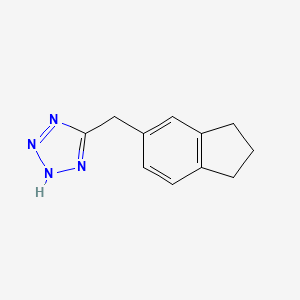
![4-(5-Bromopyridin-3-yl)oxythieno[3,2-d]pyrimidine](/img/structure/B7578439.png)
![4-[(5-Bromopyridin-3-yl)oxymethyl]benzonitrile](/img/structure/B7578441.png)
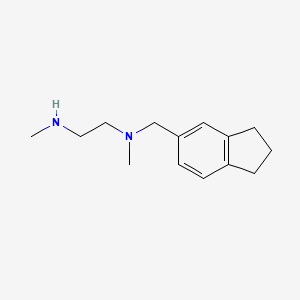
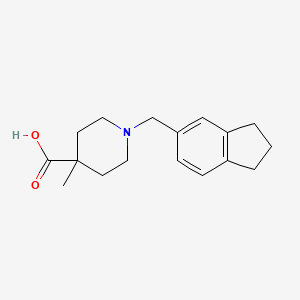

![1-[1-(2,3-dihydro-1H-inden-5-ylmethyl)piperidin-4-yl]-N-methylmethanamine](/img/structure/B7578481.png)